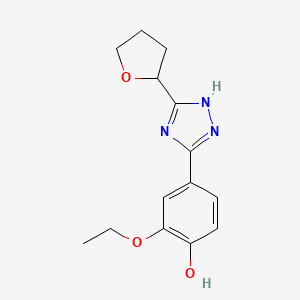
2-Ethoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a phenol group substituted with an ethoxy group and a triazole ring attached to a tetrahydrofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced through nucleophilic substitution reactions, often using tetrahydrofuran derivatives and suitable leaving groups.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction, typically using ethanol and an acid catalyst.
Phenol Substitution: The final step involves the substitution of the phenol group, which can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydrotriazoles.
Substitution: Various alkyl or aryl ethers.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-Ethoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting or activating biological pathways.
類似化合物との比較
Similar Compounds
2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate: A compound with similar phenolic and triazole structures.
Dihydropyrimidin-2(1H)-one: Another heterocyclic compound with potential biological activity.
Uniqueness
2-Ethoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the tetrahydrofuran ring and the triazole moiety distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications.
特性
分子式 |
C14H17N3O3 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
2-ethoxy-4-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C14H17N3O3/c1-2-19-12-8-9(5-6-10(12)18)13-15-14(17-16-13)11-4-3-7-20-11/h5-6,8,11,18H,2-4,7H2,1H3,(H,15,16,17) |
InChIキー |
JKTMUQDHUZIBOI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C3CCCO3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11791411.png)
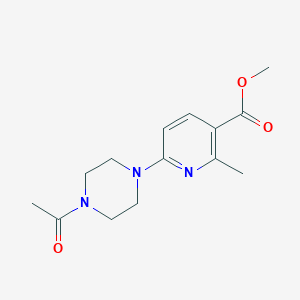

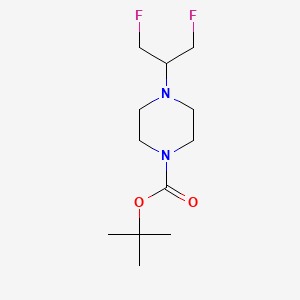
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11791430.png)
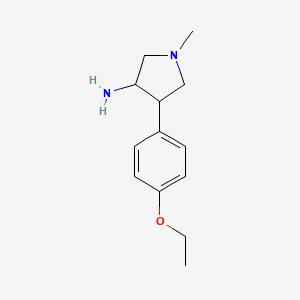
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11791445.png)
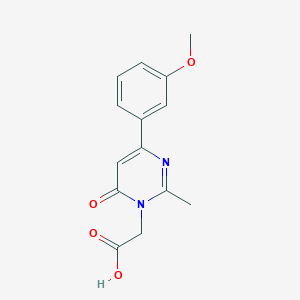

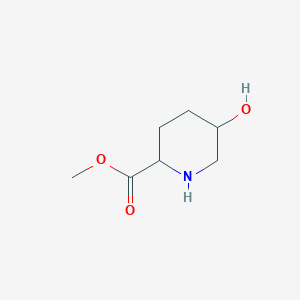


![3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11791496.png)
